molecular formula C17H19ClN2O3S B14216912 Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]- CAS No. 827322-94-1

Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]-

Cat. No.: B14216912
CAS No.: 827322-94-1
M. Wt: 366.9 g/mol
InChI Key: XKKZNHMURCKBER-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]- is a chemical compound with the molecular formula C17H19ClN2O3S. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a benzenesulfonamide group attached to a piperidine ring, which is further substituted with a chlorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]- typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenol derivative reacts with the piperidine ring.

    Introduction of the Benzenesulfonamide Group: The final step involves the sulfonation of the benzene ring, followed by the attachment of the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of certain enzymes.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as carbonic anhydrase, leading to various biological effects. The compound can bind to the active site of the enzyme, blocking its activity and thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]
  • Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]

Uniqueness

Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]- is unique due to the specific positioning of the chlorophenoxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it distinct from its similar counterparts.

Properties

CAS No.

827322-94-1

Molecular Formula

C17H19ClN2O3S

Molecular Weight

366.9 g/mol

IUPAC Name

4-[3-(4-chlorophenoxy)piperidin-1-yl]benzenesulfonamide

InChI

InChI=1S/C17H19ClN2O3S/c18-13-3-7-15(8-4-13)23-16-2-1-11-20(12-16)14-5-9-17(10-6-14)24(19,21)22/h3-10,16H,1-2,11-12H2,(H2,19,21,22)

InChI Key

XKKZNHMURCKBER-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)S(=O)(=O)N)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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